

The Impact of Pavinetant on Luteinizing Hormone Pulse Frequency: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavinetant (also known as MLE4901 and AZD4901) is a selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1][2] It has been investigated for its potential therapeutic applications in conditions characterized by dysregulated pulsatile secretion of luteinizing hormone (LH), such as polycystic ovary syndrome (PCOS) and menopausal vasomotor symptoms.[1][2] This technical guide provides an in-depth analysis of the effect of **pavinetant** on LH pulse frequency, summarizing key clinical trial data, detailing experimental protocols, and illustrating the underlying signaling pathways.

The rationale for targeting the NK3R stems from the critical role of its endogenous ligand, neurokinin B (NKB), in the generation of gonadotropin-releasing hormone (GnRH) pulses. NKB, along with kisspeptin and dynorphin, is co-expressed in a population of neurons in the arcuate nucleus of the hypothalamus, collectively known as KNDy neurons. These neurons are considered the central pulse generator for GnRH secretion.[1][3][4][5] By antagonizing the NK3R, **pavinetant** modulates the activity of this pulse generator, thereby influencing the frequency of LH pulses from the pituitary gland.

Quantitative Data Summary

The effects of **pavinetant** on LH pulse frequency and other related hormonal parameters have been quantified in clinical studies involving women with PCOS and postmenopausal women.



The following tables summarize the key findings from these trials.

Table 1: Effect of Pavinetant (AZD4901) on LH Pulse Frequency in Women with Polycystic Ovary Syndrome

Parameter	Placebo	Pavinetant (80 mg/day)	% Change vs. Placebo	p-value	Reference
LH Pulse Frequency (pulses/8h)					
Baseline	-	5.79	-	-	[6]
Day 7	-	3.73	-3.55 pulses/8h (reduction)	<0.0001	[6][7]
LH Area Under the Curve (AUC) (IU/L*h)					
Baseline	-	67.4	-	-	[6]
Day 7	-	36.0	-52%	0.0003	[6][7]
Basal LH Secretion	-	-	-79%	<0.05	[1][8]
Total Testosterone (nmol/L)					
Baseline	-	2.16	-	-	[6]
Day 7	-	1.55	-29%	0.0006	[6][7]

Table 2: Effect of Pavinetant (MLE4901) on LH Pulse Frequency in Postmenopausal Women



Participant Group	Parameter	Baseline	Post- treatment (7 days)	p-value	Reference
All Participants (n=11)	LH Pulse Frequency (pulses/h)	0.8 ± 0.1	0.7 ± 0.1	ns	[3][9]
Mean LH (IU/L)	29.3 ± 4.1	24.4 ± 3.8	<0.05	[3][9]	
Basal LH Secretion (IU/L/6h)	549.0 ± 70.8	366.1 ± 92.1	0.006	[3][9]	
Participants with Hot Flashes (n=8)	LH Pulse Frequency (pulses/h)	1.0 ± 0.1	0.7 ± 0.1	<0.05	[3][9]
Basal LH Secretion	-	Reduced	0.03	[3]	
Mass of LH per Pulse	-	Increased	0.04	[3]	_

Experimental Protocols Study in Women with Polycystic Ovary Syndrome

- Study Design: This was a randomized, double-blind, placebo-controlled, multi-center, phase
 2 clinical trial.[7][8]
- Participants: The study enrolled 67 women between the ages of 18 and 45 with a diagnosis of PCOS, confirmed by the presence of all three of the following criteria: hyperandrogenism, oligomenorrhea or amenorrhea, and polycystic ovarian morphology on ultrasound.[1][7]
- Intervention: Participants were randomized to receive pavinetant (AZD4901) at doses of 20,
 40, or 80 mg per day, or a matching placebo, for a duration of 28 days.[7]



Hormonal Assessment: To determine LH pulsatility, blood samples were collected every 10 minutes for an 8-hour period at baseline and on day 7 of treatment.[6] The primary endpoint was the change in the area under the LH serum concentration-time curve (AUC) over this 8-hour sampling period.[6][7]

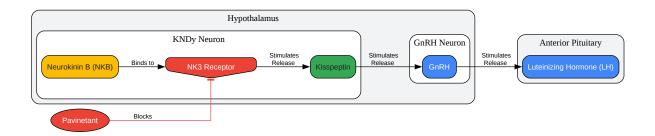
Study in Postmenopausal Women

- Study Design: This was an interventional clinical trial.
- Participants: The study included 11 healthy postmenopausal women. A subgroup of 8 of these women who were experiencing hot flashes was also analyzed separately.[3][9][10]
- Intervention: Participants received pavinetant (MLE4901) at a dose of 40 mg orally twice daily for 7 days.[3][9][10]
- Hormonal Assessment: LH pulsatility was assessed through blood sampling every 10 minutes for an 8-hour duration before the start of treatment and on the final day of treatment.
 [3][9][10] The pulsatility analysis was conducted on a 6-hour segment of this sampling period.[11][12]

Signaling Pathways and Experimental Workflows Pavinetant's Mechanism of Action on the GnRH Pulse Generator

The pulsatile release of LH is driven by the pulsatile secretion of GnRH from the hypothalamus. The frequency of these GnRH pulses is controlled by the KNDy neurons in the arcuate nucleus. Neurokinin B (NKB) acts as a key stimulatory signal within this system. By binding to its receptor, NK3R, on KNDy neurons, NKB promotes the release of kisspeptin, which in turn stimulates GnRH release. **Pavinetant**, as an NK3R antagonist, interrupts this signaling cascade, thereby reducing the frequency of GnRH pulses and, consequently, LH pulses.





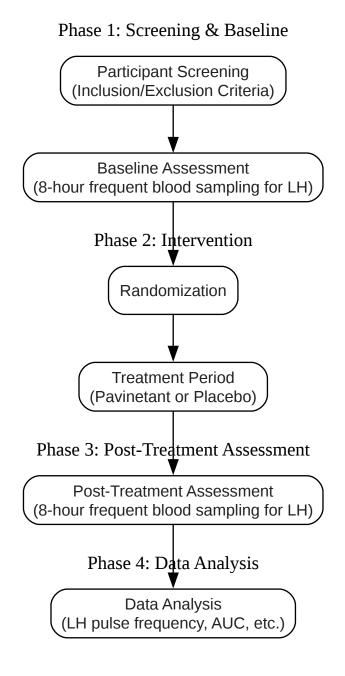
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Figure 1. Mechanism of action of pavinetant on the hypothalamic-pituitary axis.

Experimental Workflow for Clinical Trials

The clinical trials assessing the effect of **pavinetant** on LH pulsatility followed a structured workflow, from participant recruitment to data analysis. This involved screening participants based on specific inclusion criteria, a baseline assessment of hormonal profiles, a treatment period with either **pavinetant** or placebo, and a post-treatment hormonal assessment to determine the effects of the intervention.





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Figure 2. Generalized experimental workflow for pavinetant clinical trials.

Conclusion

Pavinetant has demonstrated a clear effect on the neuroendocrine regulation of LH secretion. In women with PCOS, a condition characterized by an abnormally high LH pulse frequency, **pavinetant** significantly reduces the frequency of LH pulses, leading to a reduction in overall



LH and testosterone levels. In postmenopausal women, particularly those experiencing vasomotor symptoms, **pavinetant** also shows a capacity to decrease LH pulse frequency. These findings underscore the therapeutic potential of NK3R antagonism for conditions driven by dysregulated GnRH pulsatility. The data presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel therapies targeting the hypothalamic-pituitary-gonadal axis. Development of **pavinetant** was discontinued due to concerns about its hepatic safety profile; however, the mechanism of action remains a promising target for other NK3R antagonists.[1]

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